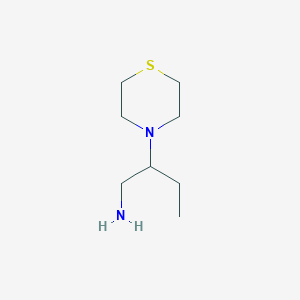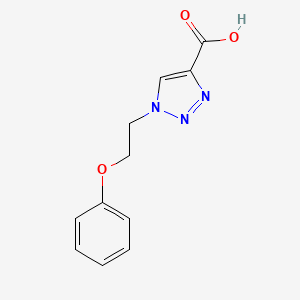
3-(1-甲基-1,2,3,6-四氢吡啶-4-基)丙腈
描述
“3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is a chemical compound with the formula C9H14N2 . It is a building block used in chemical synthesis .
Molecular Structure Analysis
The InChI code for “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is 1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . This indicates that the compound contains a tetrahydropyridine ring with a methyl group at the 1-position and a propanenitrile group at the 3-position.Physical And Chemical Properties Analysis
“3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is a liquid at room temperature . It has a molecular weight of 150.22 .科学研究应用
超分子结构
- 研究表明,在胸腺嘧啶的相关的氰乙基和氰丙基衍生物中,超分子结构通过氢键形成。这些结构受氰基烷基取代基的空间位阻影响 (Borowiak、Dutkiewicz 和 Spychała,2007)。
有机合成和催化
- 已经进行了使用钯催化的氧化环化-烷氧羰基化 γ-氧代炔烃合成杂环衍生物的研究,这与相关化合物的合成相关 (Bacchi 等,2005)。
- 利用相关的丙腈化合物,探索了微波辅助合成多取代的 4H-吡喃衍生物及其抗癌活性 (Hadiyal 等,2020)。
立体化学和药物化学
- 已经开发了 (S)-3-(甲基氨基)-3-((R)-吡咯烷-3-基)丙腈的对映选择性合成,它是制备氟喹诺酮抗生素的关键中间体 (Lall 等,2012)。
- 以四氢吡啶基取代衍生物及其毒蕈碱活性为重点的槟榔碱的生物等排体的研究,有助于了解类似结构的药用潜力 (Moltzen 等,1994)。
抗炎剂合成
- 关于合成涉及 4-[2-(4-甲基(氨基)磺酰苯基)-5-三氟甲基-2H-吡唑-3-基]-1,2,3,6-四氢吡啶的新型抗炎剂的研究,突出了相关化合物在该领域的潜力 (Chowdhury 等,2008)。
氧化反应和结构分析
- 偶氮的氧化反应,包括 3-羟甲基-1-甲基-4-苯基-1,2,3,6-四氢吡啶的合成和结构分析,提供了对类似化合物化学行为的见解 (Soldatenkov 等,2003)。
抗菌活性
- 合成新的含吲哚的 1,2,3-三唑、吡唑和吡唑并[1,5-a]嘧啶衍生物,并评估其抗菌活性,证明了相关化合物在抗菌应用中的潜力 (Behbehani 等,2011)。
作用机制
Target of Action
Similar compounds, such as tetrahydropyridines, have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially causing changes in receptor activity .
Biochemical Pathways
Related compounds have been shown to influence pathways involving dopamine and serotonin, which play crucial roles in mood regulation and motor control .
Pharmacokinetics
The compound’s physical form is reported to be a liquid , which may influence its bioavailability.
Result of Action
Based on the known effects of similar compounds, it may influence neuronal activity by modulating receptor function .
生化分析
Biochemical Properties
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . This interaction is crucial as it influences the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues. Additionally, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile has been shown to interact with dopamine receptors, which are essential for neurotransmission .
Cellular Effects
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which play a role in neurotransmission and mood regulation . Furthermore, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile involves several key processes. At the molecular level, it binds to monoamine oxidase B (MAO-B) and inhibits its activity, leading to an increase in the levels of monoamines such as dopamine . This inhibition is significant as it affects neurotransmitter metabolism and can have therapeutic implications for neurological disorders. Additionally, the compound can interact with dopamine and serotonin receptors, modulating their signaling pathways and influencing neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile can lead to changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmission and improve cognitive function . At high doses, it can induce neurotoxicity and oxidative stress, leading to adverse effects such as neuronal damage and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase B (MAO-B) to produce various metabolites . This metabolic process is crucial for the regulation of monoamine levels in the brain and peripheral tissues. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neuronal function . It is also distributed to peripheral tissues, where it can interact with various receptors and enzymes . The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with monoamine oxidase B (MAO-B) and other mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The mitochondrial localization of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile is essential for its role in regulating oxidative stress and cellular metabolism .
属性
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRSNJTUMIUJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)



amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)

